Lidocaine and tetracaine

Description

Properties

CAS No. |

444093-81-6 |

|---|---|

Molecular Formula |

C29H46N4O3 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

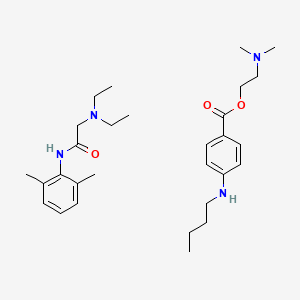

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2-(dimethylamino)ethyl 4-(butylamino)benzoate |

InChI |

InChI=1S/C15H24N2O2.C14H22N2O/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h6-9,16H,4-5,10-12H2,1-3H3;7-9H,5-6,10H2,1-4H3,(H,15,17) |

InChI Key |

LWNPNOFGINFGGV-UHFFFAOYSA-N |

SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Other CAS No. |

444093-81-6 |

Synonyms |

S-Caine Peel |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of lidocaine and tetracaine eutectic mixture

An In-Depth Technical Guide on the Core Mechanism of Action of the Lidocaine and Tetracaine Eutectic Mixture

Introduction

The topical administration of local anesthetics is a cornerstone of pain management in superficial dermatological and surgical procedures. A significant advancement in this field is the development of eutectic mixtures, which enhance the dermal penetration and efficacy of anesthetic agents. The lidocaine 7% and tetracaine 7% topical cream is a prime example, utilizing a 1:1 eutectic mixture of these two potent local anesthetics.[1][2] This formulation exists as an emulsion wherein the oil phase is the liquid eutectic, a state achieved because the mixture's melting point is below room temperature, allowing the anesthetics to be present as a liquid oil rather than solid crystals.[1][2][3] This physical property is critical for its mechanism of action, facilitating the release of the active agents into the skin to provide local dermal analgesia.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental basis for the efficacy of the this compound eutectic mixture.

Core Mechanism of Action: Sodium Channel Blockade

The fundamental mechanism of action for both lidocaine, an amide-type local anesthetic, and tetracaine, an ester-type anesthetic, is the blockade of voltage-gated sodium ion channels within the neuronal membrane.[1][2][4] These channels are essential for the initiation and propagation of nerve impulses.[2]

-

Resting State: In a resting neuron, the activation gate of the sodium channel is closed, and the inactivation gate is open. The neuron maintains a negative resting potential.

-

Depolarization and Impulse Conduction: Upon stimulation, the channel's activation gate opens, allowing an influx of sodium ions (Na+). This influx causes rapid depolarization of the membrane, generating an action potential that propagates along the nerve fiber.

-

Anesthetic Intervention: this compound, being lipophilic, penetrate the nerve sheath and cell membrane.[5] In their charged, quaternary form, they bind to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the conformational change required for activation.

-

Conduction Blockade: By blocking the influx of sodium ions, the anesthetic mixture raises the threshold for electrical excitation. This prevents the generation and conduction of nerve impulses, resulting in a loss of sensation, or local anesthesia, in the area supplied by the affected nerve.[4]

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Topical local anesthesia: focus on lidocaine–tetracaine combination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synergistic Anesthetic Effects of the Lidocaine and Tetracaine Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of lidocaine, an amide-type local anesthetic, and tetracaine, an ester-type local anesthetic, has emerged as a prominent formulation for topical anesthesia. This technical guide delves into the core principles underlying the synergistic anesthetic effects of this combination. By leveraging the rapid onset of lidocaine with the prolonged duration of tetracaine, this pairing offers a favorable clinical profile for a variety of dermatological and minor surgical procedures. This document provides a comprehensive overview of the pharmacology, pharmacokinetics, and clinical efficacy of the lidocaine-tetracaine combination. Detailed experimental protocols for assessing local anesthetic action in preclinical models are presented, alongside a quantitative summary of available clinical data. Furthermore, this guide explores the molecular mechanism of action through signaling pathway diagrams and illustrates logical workflows relevant to the study of this synergistic combination.

Introduction

Local anesthetics are essential agents in clinical practice for the management of pain during surgical and cosmetic procedures. The ideal local anesthetic would possess a rapid onset of action, a sufficient duration of effect for the intended procedure, and a favorable safety profile with minimal systemic absorption.[1] The combination of lidocaine and tetracaine in a eutectic mixture represents a significant advancement in topical anesthesia, aiming to achieve this ideal profile through a synergistic interaction.[2][3] Lidocaine provides a fast onset of anesthesia, while the more lipophilic and potent tetracaine offers an extended duration of action.[1][3] This guide serves as a technical resource for professionals in research and drug development, providing in-depth information on the synergistic properties of the this compound combination.

Pharmacology and Rationale for Combination

Lidocaine, an amide local anesthetic, and tetracaine, an ester local anesthetic, both function by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][3] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.[3]

The rationale for combining these two agents lies in their complementary pharmacokinetic and pharmacodynamic properties:

-

Lidocaine: Characterized by a rapid onset of action, providing quick and effective initial anesthesia.[1]

-

Tetracaine: A more potent and lipophilic molecule with a longer duration of action, ensuring sustained anesthesia for lengthier procedures.[1]

The formation of a eutectic mixture, where the combination of the two solids results in a liquid at room temperature, enhances the bioavailability of both anesthetic agents for penetration through the stratum corneum.[2][4]

Quantitative Data from Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of the this compound combination, typically in a 7%/7% cream or patch formulation. The following tables summarize key quantitative data from these studies.

| Table 1: Pharmacokinetic Profile of Topical Lidocaine (7%) and Tetracaine (7%) Combination | |

| Parameter | Value |

| Application Area and Duration | 59 g of cream over 400 cm² for up to 120 minutes |

| Peak Plasma Concentration (Cmax) of Lidocaine | 220 ng/mL |

| Peak Plasma Concentration (Cmax) of Tetracaine | Not measurable (<0.9 ng/mL) |

| Time to Peak Plasma Concentration (Tmax) of Lidocaine | Increases with application time up to 60 minutes |

| Systemic Exposure (AUC0-24) of Lidocaine | Proportional to the application area |

| Half-life of Lidocaine (intravenous administration) | Approximately 1.8 hours |

| Metabolism | Lidocaine: Hepatic microsomal enzymesTetracaine: Rapid hydrolysis by plasma esterases |

| Excretion | Lidocaine and metabolites primarily excreted by the kidneys |

Data sourced from Drugs.com prescribing information.[2]

| Table 2: Clinical Efficacy of Lidocaine/Tetracaine Combination in Superficial Dermatological Procedures | ||

| Procedure | Application Time | Pain Assessment (Visual Analog Scale - VAS) |

| Dermal filler injection, pulsed dye laser therapy, facial laser resurfacing | 20-30 minutes | Statistically significant reduction in pain compared to placebo. |

| Laser-assisted tattoo removal | 60 minutes | Statistically significant reduction in pain compared to placebo. |

| Laser-assisted hair removal (Study A) | 30, 45, or 60 minutes | Mean VAS score: 26.7 (Lidocaine/Tetracaine) vs. 44.3 (Placebo) (P<0.05). |

| Laser-assisted hair removal (Study B) | 30 minutes | Mean VAS score: 23 (Lidocaine/Tetracaine) vs. 31.7 (Placebo). |

Data from various clinical trials as cited in the provided search results.[1]

| Table 3: Comparative Efficacy of Lidocaine/Tetracaine vs. Lidocaine/Prilocaine | ||

| Procedure | Application Time | Outcome |

| Radioablative dermatosurgery | 30 minutes (under occlusion) | Pain severity (VAS score) was significantly less for the lidocaine/tetracaine combination cream. |

Data sourced from a split-side randomized trial by Gahalaut et al. (2014) as cited in a review by Giordano et al. (2015).[1]

Experimental Protocols

This section details standardized preclinical methodologies for evaluating the efficacy of local anesthetic combinations.

Tail-Flick Test for Thermal Nociception

The tail-flick test is a common method to assess the analgesic effects of local anesthetics in response to a thermal stimulus.

-

Animal Model: Male Sprague-Dawley rats or mice.

-

Procedure:

-

A focused beam of light is directed onto the ventral surface of the animal's tail.

-

The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency (TFL).

-

A baseline TFL is established for each animal before drug administration.

-

The local anesthetic formulation (e.g., lidocaine, tetracaine, or the combination) is injected subcutaneously at the base of the tail.

-

TFL is measured at predetermined time intervals post-injection to determine the onset and duration of the anesthetic effect.

-

A cut-off time is established to prevent tissue damage.

-

Von Frey Filament Test for Mechanical Nociception

The von Frey filament test is used to measure mechanical allodynia, or the response to a non-painful mechanical stimulus.

-

Animal Model: Male Sprague-Dawley rats or mice.

-

Procedure:

-

Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their hind paws.

-

A series of calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the hind paw.

-

The threshold for paw withdrawal is determined by applying filaments of increasing force until a withdrawal response is elicited.

-

The local anesthetic is administered, typically via subcutaneous injection into the plantar surface of the hind paw.

-

The paw withdrawal threshold is re-evaluated at various time points after drug administration to assess the degree and duration of mechanical anesthesia.

-

Signaling Pathways and Experimental Workflows

Molecular Mechanism of Action

The primary mechanism of action for both this compound is the blockade of voltage-gated sodium channels in neuronal membranes.

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Preclinical Synergy Assessment

A typical workflow for assessing the synergistic effects of a local anesthetic combination in a preclinical setting.

Caption: Workflow for preclinical assessment of local anesthetic synergy.

Conclusion

The combination of this compound offers a significant clinical advantage in topical anesthesia by providing a rapid onset and extended duration of action. The available clinical data robustly supports the efficacy and safety of this combination for a variety of superficial dermatological and minor surgical procedures. While the synergistic interaction is clinically evident, further preclinical research employing rigorous methodologies such as isobolographic analysis would provide a more in-depth quantitative understanding of the synergistic mechanisms at a pharmacological level. This technical guide provides a foundational resource for researchers and drug development professionals working with this and other local anesthetic combinations, highlighting the importance of integrated preclinical and clinical evaluation.

References

- 1. Topical local anesthesia: focus on lidocaine–tetracaine combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. [PDF] Local anesthetic cream prepared from lidocaine-tetracaine eutectic mixture. | Semantic Scholar [semanticscholar.org]

The Pharmacokinetics of Topical Lidocaine and Tetracaine Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of topical formulations containing lidocaine and tetracaine. By synthesizing data from multiple clinical studies and regulatory documents, this guide offers a detailed examination of the absorption, distribution, metabolism, and excretion of these commonly used local anesthetics. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of key physiological and experimental processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction to Topical this compound

Lidocaine, an amide-type local anesthetic, and tetracaine, an ester-type local anesthetic, are frequently combined in topical formulations to provide effective dermal analgesia for various superficial dermatological and medical procedures.[1][2][3] The combination of a rapid-acting agent like lidocaine with a longer-acting agent like tetracaine aims to provide a fast onset and extended duration of anesthesia.[4] Understanding the pharmacokinetic profile of these formulations is crucial for optimizing efficacy while ensuring patient safety by minimizing systemic exposure and potential toxicity.[1][4]

This guide will delve into the critical pharmacokinetic parameters of various this compound formulations, including creams, patches, and peels. It will also explore the factors influencing their percutaneous absorption and the analytical methods employed for their quantification in biological matrices.

Mechanism of Action and Physicochemical Properties

This compound exert their anesthetic effect by blocking sodium ion channels within the neuronal cell membrane, which is essential for the initiation and conduction of nerve impulses.[3] This inhibition of depolarization leads to a transient and localized loss of sensation.

The efficacy of topical anesthetics is heavily dependent on their ability to penetrate the stratum corneum, the outermost layer of the epidermis. Both this compound are lipophilic compounds, a property that facilitates their diffusion across this lipid-rich barrier.[1] Tetracaine is noted to be more lipophilic than lidocaine, which contributes to its concentration in the stratum corneum and a slower diffusion, resulting in a prolonged duration of action and limited systemic uptake.[1] Formulations often utilize a eutectic mixture, where the combination of this compound has a lower melting point than either component alone, existing as a liquid oil at room temperature, which enhances drug delivery.[2][3]

Pharmacokinetic Profiles of Topical Formulations

The systemic absorption of this compound from topical formulations is a critical safety consideration. It is directly related to the duration of application and the surface area over which the product is applied.[2]

This compound 7%/7% Cream

Topical creams containing 7% lidocaine and 7% tetracaine have been extensively studied. When applied to intact skin, systemic absorption is generally low.

Table 1: Pharmacokinetic Parameters of Lidocaine after Topical Application of 7%/7% Lidocaine/Tetracaine Cream in Adults

| Application Area (cm²) | Application Time (minutes) | Amount Applied (g) | Mean Cmax (ng/mL) | Tmax (hours) |

| 400 | up to 120 | 59 | 220 | Not Specified |

| 400 | 60 | 31 | 48 (Elderly >65) | Not Specified |

Data sourced from Drugs.com and FDA accessdata.[2][3] Note: In these studies, tetracaine plasma levels were generally not measurable (<0.9 ng/mL).[2][5]

This compound Peel and Patch Formulations

Peel-off and patch formulations offer an alternative delivery system. A study on a 7%/7% lidocaine/tetracaine peel applied to areas of up to 200 cm² for up to 90 minutes found that plasma concentrations of both this compound were below the limits of quantification (100 ng/mL for lidocaine and 5 ng/mL for tetracaine) at all measured time points up to 420 minutes post-application.[1][6] This suggests very low systemic absorption from this formulation under the tested conditions.[6]

Similarly, studies with a heated lidocaine/tetracaine patch (Synera®) have shown low systemic exposure. After applying two to four patches for 30-60 minutes in adults, peak plasma concentrations of lidocaine were less than 9 ng/mL, and tetracaine was not detectable.[7]

Detailed Experimental Protocols

The following sections outline the methodologies of key studies that have evaluated the pharmacokinetics of topical this compound formulations.

Study of Lidocaine/Tetracaine 7%/7% Peel in Adult Volunteers

-

Objective: To evaluate the pharmacokinetic profile of this compound after a single application of a 7%/7% peel.[6]

-

Study Design: Randomized, factorial design study.[6]

-

Subjects: 36 healthy adult volunteers (mean age 26.6 years).[6]

-

Methodology:

-

The lidocaine/tetracaine peel was applied to the anterior surface of the thigh.[6]

-

Three application areas were tested: 50, 100, and 200 cm².[1]

-

Three application durations were tested: 30, 60, and 90 minutes.[1]

-

Venous blood samples were collected at 0, 30, 60, 90, 120, 150, 180, 210, 300, and 420 minutes after the initial application.[1]

-

-

Analytical Method: Plasma concentrations of this compound were determined using a validated analytical assay with limits of quantification of 100 ng/mL for lidocaine and 5 ng/mL for tetracaine.[1][6]

Metabolism and Excretion

The metabolic pathways of this compound differ based on their chemical structures.

-

Lidocaine: As an amide-type anesthetic, lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[3][8] The major metabolites are monoethylglycinexylidide (MEGX) and glycinexylidide (GX), which have some pharmacological activity.[3] Lidocaine and its metabolites are excreted by the kidneys, with less than 10% of the parent drug excreted unchanged in adults.[3] The elimination half-life of lidocaine following intravenous administration is approximately 1.5 to 2 hours.[9][10]

-

Tetracaine: Being an ester-type anesthetic, tetracaine undergoes rapid hydrolysis by plasma esterases (pseudocholinesterases) to para-aminobenzoic acid (PABA) and diethylaminoethanol.[1][3] This rapid metabolism in the plasma limits systemic exposure.[1] Due to this rapid hydrolysis, a definitive half-life for tetracaine in humans has not been well established.[2][3]

Factors Influencing Percutaneous Absorption

Several factors can influence the rate and extent of systemic absorption of topically applied this compound.

-

Skin Integrity: Application to broken or inflamed skin can lead to increased absorption and potentially toxic blood concentrations.[2] The stratum corneum is the primary barrier, and its disruption significantly enhances permeability.[11]

-

Application Site: The thickness of the stratum corneum varies across different body regions, which can affect drug penetration.

-

Occlusion: Covering the application site with an occlusive dressing can increase skin hydration and temperature, thereby enhancing drug absorption.[12]

-

Duration of Application: Longer application times generally lead to greater systemic absorption.[2]

-

Surface Area of Application: A larger application area results in a proportionally greater amount of drug absorbed.[2]

-

Formulation Characteristics: The vehicle and excipients in a formulation can significantly impact drug release and skin penetration.

Analytical Methodologies

Accurate quantification of this compound in plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.[13][14][15] These methods offer high sensitivity and specificity, allowing for the detection of low concentrations of the analytes and their metabolites in biological matrices.[14][16]

A typical analytical workflow involves:

-

Sample Preparation: Extraction of the drugs from the plasma matrix, often using liquid-liquid extraction or solid-phase extraction.[14][15]

-

Chromatographic Separation: Separation of the parent drugs and their metabolites from endogenous plasma components using an HPLC column.[14]

-

Detection and Quantification: Detection and quantification using UV or mass spectrometric detectors.[14]

Conclusion

Topical formulations of this compound are effective for providing local dermal analgesia. The pharmacokinetic data from various studies consistently demonstrate that when these products are applied to intact skin as recommended, systemic absorption of both this compound is low. For tetracaine, plasma concentrations are often below the limit of quantification. This favorable pharmacokinetic profile minimizes the risk of systemic toxicity. However, it is imperative for researchers and clinicians to consider factors that can increase systemic exposure, such as application to compromised skin, large surface areas, or for prolonged durations. A thorough understanding of the pharmacokinetics of these formulations is paramount for their safe and effective use in clinical practice and for the development of new and improved topical anesthetic products.

References

- 1. Topical local anesthesia: focus on lidocaine–tetracaine combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Articles [globalrx.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Systemic exposure to this compound is low after an application of a lidocaine 7%-tetracaine 7% peel in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. emedz.net [emedz.net]

- 9. Lidocaine - Wikipedia [en.wikipedia.org]

- 10. lidocaine/tetracaine topical cream: Dosing, contraindications, side effects, and pill pictures - epocrates online [epocrates.com]

- 11. Systemic Risks of Topical Anesthetics in Barrier-Compromised Dermatologic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of Lidocaine/Tetracaine Cream as a Topical Anesthetic for Dermatologic Laser Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography [mdpi.com]

- 16. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Modern Topical Anesthesia: A Technical Guide to Lidocaine and Tetracaine

A Whitepaper for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of two pivotal local anesthetics, lidocaine and tetracaine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological and experimental pathways.

Introduction: The Evolution of Local Anesthetics

The quest for effective local anesthesia has been a cornerstone of medical advancement, enabling a vast range of surgical and cosmetic procedures with enhanced patient comfort. The development of synthetic local anesthetics marked a significant departure from reliance on naturally occurring compounds like cocaine, offering improved safety profiles and tailored pharmacokinetic properties. Lidocaine, an amide anesthetic, and tetracaine, an ester anesthetic, have emerged as mainstays in topical formulations, often used in combination to achieve a rapid onset and extended duration of action.[1] This guide delves into the scientific underpinnings of these two molecules, providing a technical foundation for their continued study and application.

Discovery and Development

Lidocaine: The First Amide Anesthetic

Lidocaine was first synthesized in 1942 by Swedish chemists Nils Löfgren and Bengt Lundqvist.[2][3] Its clinical introduction by Dr. Torsten Gordh in 1948 marked a new era in local anesthesia.[2][4] As the first amino amide-type local anesthetic, lidocaine offered significant advantages over its predecessors, including a lower risk of allergic reactions and greater stability.[2] Marketed under the trade name Xylocaine, it quickly became a widely used anesthetic for various applications.[3][5]

Tetracaine: A Potent Ester Anesthetic

Tetracaine was first synthesized by Firsleb in 1928.[6] As an ester-type local anesthetic, it is characterized by its high potency and long duration of action.[7] These properties are attributed to its high lipid solubility, which allows it to readily penetrate nerve membranes.[7] Tetracaine's development was a significant step forward in providing prolonged local anesthesia for a variety of medical procedures.

Chemical Synthesis Protocols

The following sections provide detailed laboratory-scale synthesis protocols for this compound.

Experimental Protocol: Synthesis of Lidocaine

The synthesis of lidocaine is typically achieved through a two-step process starting from 2,6-dimethylaniline.[8][9]

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Slowly add α-chloroacetyl chloride to the solution while maintaining the temperature between 40-50°C.

-

After the addition is complete, continue to heat the mixture for approximately 10 minutes to ensure the reaction goes to completion.[10]

-

Cool the reaction mixture and then add a solution of sodium acetate to precipitate the product.

-

Collect the solid α-chloro-2,6-dimethylacetanilide by vacuum filtration and wash it with cold water to remove any remaining acetic acid.[10]

-

Air-dry the product.

Step 2: Synthesis of Lidocaine

-

In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from the previous step with toluene and an excess of diethylamine (approximately three molar equivalents).[1][11]

-

Reflux the mixture for approximately 90 minutes.[11]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then with 3 M HCl to extract the lidocaine into the aqueous phase.[1][11]

-

Cool the acidic aqueous layer in an ice bath and make it strongly basic by adding a 30% KOH solution, which will precipitate the lidocaine free base.[1]

-

Extract the lidocaine into an organic solvent such as pentane or ether.[1]

-

Wash the organic extracts with water to remove any residual diethylamine.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium carbonate), filter, and evaporate the solvent to yield lidocaine as an oil or solid.[1]

Experimental Protocol: Synthesis of Tetracaine

The synthesis of tetracaine can be accomplished through the N-alkylation and subsequent transesterification of benzocaine.[8][12]

Step 1: N-alkylation of Benzocaine

-

In a reaction vessel, combine benzocaine, bromobutane, and a suitable organic base (as a catalyst) in a solvent such as acetonitrile.[12]

-

Heat the mixture to facilitate the N-alkylation reaction. The reaction progress can be monitored by thin-layer chromatography.

Step 2: Transesterification

-

Combine the resulting ethyl 4-(butylamino)benzoate with dimethylethanolamine.[8][12]

-

Heat the reaction mixture to approximately 100°C for several hours to drive the transesterification.[8]

Step 3: Salt Formation

-

Dissolve the crude tetracaine base in a suitable solvent like ethanol or acetone.[12]

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate tetracaine hydrochloride.[12]

-

Collect the solid product by filtration and dry it under a vacuum.[12]

Mechanism of Action: The Sodium Channel Blockade

Both this compound exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][13][14] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[15][16]

Local anesthetics are weak bases and exist in both un-ionized and ionized forms.[13] The un-ionized form is lipid-soluble and can readily cross the nerve cell membrane. Once inside the neuron, the molecule equilibrates, and the ionized form binds to a specific receptor site on the inner portion of the sodium channel, effectively blocking it.[16]

The combination of this compound in topical formulations is strategic. Lidocaine, with its lower pKa, has a faster onset of action, while the more lipophilic tetracaine provides a longer duration of anesthesia.[1][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound as topical anesthetics, compiled from various clinical studies.

| Parameter | Lidocaine | Tetracaine | Lidocaine/Tetracaine Combination (7%/7%) |

| Anesthetic Type | Amide | Ester | Amide/Ester Combination |

| Onset of Action | 3-5 minutes[17] | Slower than lidocaine | 20-30 minutes[18] |

| Duration of Anesthesia | Medium | Long-acting[7] | Up to 11 hours[6] |

| Systemic Absorption (Topical) | Low | Low | Peak plasma lidocaine: ~220 ng/mL; Tetracaine: <0.9 ng/mL (for 59g over 400 cm² for 120 min)[6] |

| Metabolism | Hepatic microsomal enzymes[1] | Plasma esterases[1] | - |

| Efficacy (Pain Reduction) | Effective | More potent than lidocaine in some applications[19] | Significantly better than placebo and some other topical anesthetics[7][16][20] |

Experimental Workflow and Signaling Pathway Diagrams

Diagram: Synthesis of Lidocaine

References

- 1. cerritos.edu [cerritos.edu]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Articles [globalrx.com]

- 6. Review of Lidocaine/Tetracaine Cream as a Topical Anesthetic for Dermatologic Laser Procedures | springermedizin.de [springermedizin.de]

- 7. dovepress.com [dovepress.com]

- 8. How to synthesize Tetracaine Hydrochloride_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Tetracaine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. Comparative efficacy of topical tetraVisc versus lidocaine gel in cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis Of Lidocaine Lab Report - 1618 Words | Bartleby [bartleby.com]

- 15. sira.nsw.gov.au [sira.nsw.gov.au]

- 16. Topical local anesthesia: focus on lidocaine–tetracaine combination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Review of Lidocaine/Tetracaine Cream as a Topical Anesthetic for Dermatologic Laser Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of the Efficacy and Safety of a this compound (7%/7%) Cream for Induction of Local Dermal Anesthesia for Facial Soft Tissue Augmentation with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Lidocaine and Tetracaine in Combination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine and tetracaine are potent local anesthetics widely utilized in clinical practice to induce temporary, reversible regional anesthesia. While effective individually, their combination, particularly in the form of a eutectic mixture, presents unique chemical and pharmacological properties that enhance their therapeutic utility. This technical guide provides a comprehensive overview of the core chemical properties of the lidocaine-tetracaine combination, detailed experimental protocols for their characterization, and an exploration of their synergistic mechanism of action at the molecular level.

Core Chemical Properties

The combination of this compound, often formulated as a 1:1 eutectic mixture, results in a depression of the melting point of the individual components, forming an oil at room temperature.[1] This characteristic is crucial for enhancing the dermal penetration and bioavailability of the active pharmaceutical ingredients (APIs). A summary of the key chemical properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Lidocaine | Tetracaine | Lidocaine-Tetracaine Eutectic Mixture |

| Chemical Class | Amide | Ester | Mixture |

| Molecular Formula | C₁₄H₂₂N₂O | C₁₅H₂₄N₂O₂ | N/A |

| Molecular Weight ( g/mol ) | 234.34 | 264.36 | N/A |

| Melting Point (°C) | 66-69 | 41-46 | ~16-30 |

| pKa | 7.7 - 7.9 | 8.2 - 8.6 | N/A |

| Aqueous Solubility | Sparingly soluble | Very slightly soluble | Enhanced penetration in oil form |

| Log P (Octanol/Water) | 2.44 | 4.0 | N/A |

Mechanism of Action: A Synergistic Blockade of Neuronal Signaling

The primary mechanism of action for both this compound is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane.[1][2] By inhibiting the influx of sodium ions, these local anesthetics prevent the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.[2] The combination of a faster-acting amide (lidocaine) with a longer-acting ester (tetracaine) provides a rapid onset and extended duration of anesthesia.

The following diagram illustrates the signaling pathway of local anesthetic action on a voltage-gated sodium channel:

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Beyond their primary anesthetic effect, amides like lidocaine have been shown to possess anti-inflammatory properties. This is mediated, in part, through the inhibition of the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[3][4][5]

The following diagram illustrates the anti-inflammatory signaling pathway of lidocaine:

Caption: Lidocaine's anti-inflammatory signaling pathway via TLR4/NF-κB inhibition.

Experimental Protocols

Accurate characterization of the chemical properties of this compound, both individually and in combination, is essential for formulation development, quality control, and regulatory compliance. The following sections detail the methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl) and a standardized 0.1 M solution of a strong base (e.g., NaOH).

-

Accurately weigh and dissolve a known amount of the local anesthetic in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol for poorly soluble compounds) to a final concentration of approximately 10⁻³ M.

-

Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the anesthetic solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized strong base (for acidic salts) or strong acid (for free bases), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope).

-

The pKa is equal to the pH at the half-equivalence point.

-

Measurement of Solubility by Shake-Flask Method

Objective: To determine the aqueous solubility of this compound.

-

Sample Preparation:

-

Add an excess amount of the solid local anesthetic to a series of vials containing a known volume of purified water or a specific buffer solution.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved anesthetic using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analysis of Eutectic Mixture by Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal properties of the lidocaine-tetracaine eutectic mixture.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the lidocaine-tetracaine mixture into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting points of the individual components and the eutectic mixture (e.g., from 0 °C to 100 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic events corresponding to melting.

-

The onset temperature of the first endotherm represents the eutectic melting point.

-

The peak temperature and enthalpy of fusion can also be determined.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To simultaneously quantify this compound in a given sample.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio. Isocratic or gradient elution can be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 230 nm).

-

-

Standard and Sample Preparation:

-

Prepare stock solutions of this compound of known concentrations in a suitable solvent (e.g., mobile phase).

-

Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

-

Prepare the unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

-

-

Analysis and Quantification:

-

Inject the calibration standards and samples into the HPLC system.

-

Identify the peaks for this compound based on their retention times.

-

Construct a calibration curve by plotting the peak area versus the concentration for each analyte.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

The following diagram illustrates a typical experimental workflow for the HPLC analysis of a lidocaine-tetracaine combination:

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The combination of this compound offers significant advantages in local anesthesia due to its unique eutectic properties and synergistic mechanism of action. A thorough understanding of their chemical properties, supported by robust analytical methodologies, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a foundational framework for researchers and drug development professionals engaged in the study and application of this important local anesthetic combination.

References

- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine Inhibits the Proliferation of Non-Small Cell Lung Cancer and Exerts Anti-Inflammatory Effects Through the TLR-9/MyD88/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 19. ijbr.com.pk [ijbr.com.pk]

Preclinical Safety Profiles of Lidocaine and Tetracaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety evaluation of two widely used local anesthetics, lidocaine and tetracaine. The following sections detail their toxicological profiles, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways involved in their toxicity.

Comparative Toxicological Data

The preclinical safety assessment of local anesthetics is crucial for understanding their potential risks before clinical application. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative look at the cytotoxic, neurotoxic, and cardiotoxic potential of this compound.

| Drug | Model System | Concentration/Dose | Key Findings | Reference |

| Lidocaine | Human Oral Mucosa Fibroblasts | ≥1% | Significant hindrance of cell physiology.[1] | |

| Human Oral Mucosa Fibroblasts | ≥5% | Significant reduction in cell viability.[1] | ||

| Rat Motor Neurons | 1, 10, 100, 1000 µM (24h exposure) | Marked impairment of cell viability at all concentrations.[2] | ||

| Human Melanoma Cell Lines (A375 and Hs294T) | 2% (72h exposure) | Reduction of vital cells to 10% ± 2% (A375) and 14% ± 2% (Hs294T).[3] | ||

| Tetracaine | Human Corneal Epithelial Cells | >0.3125 g/L | Dose- and time-dependent cytotoxicity.[4] | |

| Murine Macrophage (RAW 264.7) and Microglial (BV2) Cell Lines | >200 µM (24h exposure) | Significant decrease in cell viability.[5] | ||

| Human Keratocytes | 0.001%, 0.01%, 0.1%, and 0.25% | Dose- and time-dependent toxic effects.[6] |

Table 1: Comparative Cytotoxicity Data

| Drug | Model System | Route of Administration | Dose | Key Findings | Reference |

| Lidocaine | Rat | Intrathecal | 10% (approx. 6.9 mg/kg) | More significant morphologic damage compared to bupivacaine.[7] | |

| Rat Developing Motor Neurons | In vitro | 1-1000 µM | Higher toxicity compared to bupivacaine and ropivacaine.[2] | ||

| Tetracaine | Rat | Intrathecal | 3% and 5% | Development of lesions in the posterior roots and posterior white matter.[8] | |

| Rat | Intrathecal | ≤1% | No pathological changes observed.[8] |

Table 2: Comparative Neurotoxicity Data

| Drug | Model System | Key Findings | Reference |

| Lidocaine | Isolated Perfused Guinea Pig Heart | High concentrations produced significant reductions in heart rate, df/dt, coronary blood flow, and myocardial oxygen consumption.[9] | |

| Tetracaine | Not explicitly detailed in the provided search results. | Systemic absorption can lead to cardiovascular toxicity, including hypotension and arrhythmias.[10] |

Table 3: Comparative Cardiotoxicity Data

| Drug | Animal Model | Route of Administration | LD50 Value | Reference |

| Lidocaine | Mouse | Oral | 292 mg/kg | [11] |

| Mouse | Intraperitoneal | 105 mg/kg | [11] |

Table 4: Lidocaine LD50 Data

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical safety studies. The following are representative experimental protocols for assessing the toxicity of local anesthetics.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration- and time-dependent effects of this compound on cell viability.

1. Cell Culture:

-

Human cell lines (e.g., oral mucosa fibroblasts, corneal epithelial cells, neuroblastoma cells) or primary cells (e.g., rat motor neurons) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[1][2][4]

2. Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is then replaced with a medium containing various concentrations of lidocaine or tetracaine. Control groups receive a vehicle-only medium.

-

Cells are incubated for different time points (e.g., 1, 24, 72 hours).[2][3]

3. Assessment of Cell Viability:

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance is measured spectrophotometrically to quantify cell viability.[1]

-

WST-1 Assay: A water-soluble tetrazolium salt (WST-1) is used similarly to MTT, offering a higher sensitivity in some cases.[1]

-

Flow Cytometry: Cells can be stained with viability dyes (e.g., propidium iodide) and analyzed by flow cytometry to distinguish between live and dead cell populations.[3]

In Vivo Neurotoxicity Studies

Objective: To evaluate the neurotoxic effects of intrathecally administered this compound in an animal model.

1. Animal Model:

2. Intrathecal Catheter Implantation:

-

Under anesthesia, a catheter is surgically implanted into the intrathecal space of the lumbar spine.

-

Animals are allowed to recover from surgery before drug administration.

3. Drug Administration:

-

Different concentrations of lidocaine or tetracaine (or saline for control) are injected through the intrathecal catheter.[7][8]

4. Functional Assessment:

-

Sensory and motor functions are assessed at various time points post-injection. For example, the tail-flick test can be used to measure sensory impairment.[7]

5. Histopathological Examination:

-

After a predetermined period, animals are euthanized, and the spinal cord and nerve roots are excised.

-

Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for light and electron microscopy to examine for neuronal damage, axonal degeneration, and inflammation.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the preclinical safety evaluation.

Local anesthetic-induced toxicity often involves the activation of apoptotic pathways. The diagram below illustrates a simplified representation of the caspase-mediated apoptosis that can be triggered by these drugs.

Tetracaine has been shown to induce a specific form of inflammatory cell death called pyroptosis in macrophages. This process is mediated by caspases and the gasdermin D (GSDMD) protein.

The primary mechanism of action for local anesthetics, which is also linked to their systemic toxicity, is the blockade of voltage-gated sodium channels.

References

- 1. An early and late cytotoxicity evaluation of lidocaine on human oral mucosa fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines [bjan-sba.org]

- 4. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Toxicity of topical anesthetic agents to human keratocytes in vivo [pubmed.ncbi.nlm.nih.gov]

- 7. The comparative neurotoxicity of intrathecal lidocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rapm.bmj.com [rapm.bmj.com]

- 9. Comparative cardiotoxicity of bupivacaine and lidocaine in the isolated perfused mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Tetracaine Hydrochloride? [synapse.patsnap.com]

- 11. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Foundational Studies of Dermal Penetration of Lidocaine and Tetracaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies concerning the dermal penetration of two widely used local anesthetics, lidocaine and tetracaine. By delving into their mechanisms of action, experimental protocols for assessing skin permeation, and quantitative penetration data, this document serves as a core resource for professionals in drug development and dermatological research.

Introduction: The Challenge of Dermal Drug Delivery

The skin, our body's largest organ, presents a formidable barrier to the entry of xenobiotics. The outermost layer, the stratum corneum, is the primary obstacle for the dermal penetration of therapeutic agents. For local anesthetics like this compound to be effective for topical applications, they must successfully navigate this barrier to reach the nerve endings in the dermis. This guide explores the fundamental principles governing this process.

Lidocaine, an amide-type local anesthetic, and tetracaine, an ester-type anesthetic, are both utilized for topical anesthesia to mitigate pain associated with various dermatological procedures.[1] Their effectiveness is intrinsically linked to their ability to permeate the skin, a process influenced by their physicochemical properties and the formulation in which they are delivered.

Mechanism of Action: Beyond Sodium Channel Blockade

The primary mechanism of action for both this compound is the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[2] By inhibiting the influx of sodium ions, these anesthetics prevent the generation and conduction of nerve impulses, resulting in a loss of sensation.[2] The un-ionized form of the anesthetic is crucial for diffusing across the nerve membrane, highlighting the importance of the formulation's pH.[2]

Recent studies, however, suggest a more complex interaction with the skin's neuro-immune network. Lidocaine has been shown to modulate the release of Calcitonin Gene-Related Peptide (CGRP) from sensory neurons in the skin.[3][4] This action, in turn, can reduce the production of interleukin-23 (IL-23) from dendritic cells, suggesting an anti-inflammatory role beyond its anesthetic effect.[3][4]

dot

Experimental Protocols: In Vitro Permeation Testing (IVPT)

The Franz diffusion cell is the gold standard for in vitro evaluation of dermal drug penetration. This section outlines a typical experimental protocol.

Materials and Apparatus

-

Franz Diffusion Cells: Vertical glass diffusion cells with a defined orifice area.

-

Membrane: Excised human or animal skin (e.g., porcine ear skin, rodent skin).

-

Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubility enhancer for poorly soluble drugs.

-

Formulations: this compound formulations to be tested.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) for quantification of the permeated drug.

Experimental Workflow

dot

Key Steps in the Protocol

-

Skin Preparation: Full-thickness skin is carefully excised and dermatomed to a uniform thickness. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Chamber: The receptor chamber is filled with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The fluid is continuously stirred and maintained at a physiological temperature (typically 32°C).

-

Formulation Application: A precise amount of the test formulation is applied evenly to the surface of the stratum corneum in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis and replaced with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

-

Analysis: The concentration of the drug in the collected samples is determined using a validated HPLC method.

Quantitative Data on Dermal Penetration

The dermal penetration of this compound can be quantified by several key parameters, including the permeability coefficient (Kp), maximum flux (Jmax), and lag time (tlag).

Lidocaine Permeation Data

Studies have shown that the formulation significantly impacts the dermal penetration of lidocaine. For instance, a study evaluating a 2.5% lidocaine hydrochloride formulation reported a lag time of approximately 1.065 to 1.610 hours, depending on the penetration enhancer used.[5] The permeability coefficient (Kp) for lidocaine has been reported in various formulations, with values influenced by the vehicle and enhancers present.[5]

| Formulation | Permeability Coefficient (Kp) (cm/h) | Lag Time (tlag) (h) | Maximum Flux (Jmax) (µg/cm²/h) | Reference |

| 2.5% Lidocaine HCl in Pentravan® with Capsaicin | - | 1.065 ± 0.061 | - | [5] |

| 2.5% Lidocaine HCl in Pentravan® with Glycerol | - | 1.610 ± 0.064 | - | [5] |

Note: Direct comparative values for Kp and Jmax were not available in the cited source for these specific formulations.

Tetracaine Permeation Data

Tetracaine, being more lipophilic than lidocaine, is expected to partition into the stratum corneum more readily.[6] However, comprehensive, directly comparable in vitro permeation data for tetracaine is less abundant in the readily available literature. Studies have focused more on the clinical efficacy and safety of combined lidocaine-tetracaine formulations. A study on a 7% lidocaine and 7% tetracaine peel found that systemic absorption was very low, with plasma concentrations below the limit of quantification.[7] While this indicates effective localization in the skin, it does not provide specific permeation parameters.

| Formulation | Permeability Coefficient (Kp) (cm/h) | Lag Time (tlag) (h) | Maximum Flux (Jmax) (µg/cm²/h) | Reference |

| 4% Tetracaine Gel | - | - | Significantly higher with enhancers | [8] |

| 7% Lidocaine / 7% Tetracaine Peel | Not Determined | Not Determined | Below Limit of Quantification in Plasma | [7] |

Note: Specific quantitative values for Kp, tlag, and Jmax for tetracaine alone from in vitro studies are not detailed in the provided search results.

Conclusion and Future Directions

The foundational studies on the dermal penetration of this compound have established their efficacy as topical local anesthetics. The primary mechanism of action through sodium channel blockade is well-understood, and the in vitro Franz diffusion cell model remains the cornerstone for evaluating formulation performance.

However, this review highlights several areas for future research. There is a need for more direct, comparative in vitro studies on the dermal penetration of this compound to provide a clearer understanding of their relative permeation profiles. Furthermore, the emerging role of these anesthetics in modulating cutaneous neuro-immune signaling pathways warrants deeper investigation. A more profound understanding of these secondary mechanisms could lead to the development of novel topical formulations with enhanced therapeutic benefits for a range of dermatological conditions. The potential toxic effects of these agents on skin cells, such as keratinocytes, also require further exploration to ensure the long-term safety of topical applications.

References

- 1. Lidocaine inhibits melanoma cell proliferation by regulating ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lidocaine And Psoriasis: First Evidence That This ‘Classic’ Anesthetic May Improve Psoriasis Via Inhibition Of CGRP-Induced IL-23 Production [brainimmune.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Lidocaine, Bupivacaine, and Ropivacaine on Calcitonin Gene-Related Peptide and Substance P Levels in the Incised Rat Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical local anesthesia: focus on lidocaine–tetracaine combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanical characterization and drug permeation properties of tetracaine-loaded bioadhesive films for percutaneous local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistically enhanced transdermal permeation and topical analgesia of tetracaine gel containing menthol and ethanol in experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of topical anesthetic agents to human keratocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of Lidocaine and Tetracaine in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of two prominent local anesthetics, lidocaine and tetracaine, in preclinical models of neuropathic pain. Neuropathic pain, a chronic condition caused by damage or dysfunction of the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments.[1] This document details the mechanisms of action, summarizes key quantitative findings from animal studies, presents detailed experimental protocols, and visualizes the complex signaling pathways and workflows involved in this area of research.

Mechanism of Action: Targeting Neuronal Hyperexcitability

The primary analgesic effect of both this compound stems from their ability to block voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[2][3][4][5] In neuropathic pain states, changes in the expression and function of these channels lead to neuronal hyperexcitability and aberrant pain signals.[6]

1.1 Lidocaine: Lidocaine, an amide-type local anesthetic, alters signal conduction by binding to the intracellular portion of VGSCs, stabilizing them in an inactivated state.[2][3][7] This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, effectively silencing nerve impulses.[4] Its effectiveness can be "use-dependent," meaning it has a higher affinity for sodium channels that are frequently opening, a characteristic of hyperexcitable neurons in chronic pain states.[8] Beyond VGSC blockade, lidocaine may also exert its effects by modulating other ion channels, such as voltage-gated potassium channels, and N-methyl-D-aspartate (NMDA) receptors.[6][9] Some studies suggest it can also inhibit inflammatory pathways, such as the MAPK/ERK/NF-κB signaling cascade.[10]

1.2 Tetracaine: Tetracaine is a potent, long-acting ester-type local anesthetic.[11] Similar to lidocaine, its core mechanism involves diffusing across the neuronal membrane and binding to the intracellular side of voltage-gated sodium channels.[3][12] This binding blocks the channel, inhibits sodium ion influx, and thereby prevents the generation and propagation of action potentials that transmit pain signals.[3][5] Its high lipid solubility contributes to its potency and allows it to effectively penetrate nerve membranes.[12][13] Tetracaine has also been shown to inhibit L-type calcium channels, which can in turn suppress downstream signaling pathways like the MAP kinase pathway.[14]

Preclinical Evaluation in Neuropathic Pain Models

Rodent models are essential for investigating the pathophysiology of neuropathic pain and for the preclinical assessment of potential analgesics.[15] Common models involve surgical nerve injury to induce pain-like behaviors.

2.1 Common Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[16][17]

-

Spinal Nerve Ligation (SNL): Involves the tight ligation of one or more spinal nerves (typically L5/L6), producing a highly reproducible injury.[1][18]

-

Spared Nerve Injury (SNI): A variation where two of the three terminal branches of the sciatic nerve are transected, leaving the third branch (the sural nerve) intact but surrounded by degenerating tissue. This model produces a very consistent behavioral phenotype.[19]

-

Chemotherapy-Induced Neuropathy: Administration of neurotoxic agents like paclitaxel or vincristine to mimic the painful neuropathy experienced by cancer patients.[19][20]

2.2 Behavioral Assessment: Pain in rodents is inferred from nociceptive behaviors, which are quantified using various tests:[21]

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the paw. The withdrawal threshold is recorded.

-

Thermal Hyperalgesia: Measured using the Hargreaves test, where a radiant heat source is applied to the paw, and the withdrawal latency is timed.[21]

-

Cold Allodynia: Evaluated by applying a drop of acetone to the paw and recording the frequency or duration of the response.[21]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from studies investigating the efficacy of lidocaine in rodent models of neuropathic pain. Data for tetracaine alone in these specific models is less prevalent in the reviewed literature, as it is often studied in combination with lidocaine for topical applications.[22][23][24][25]

Table 1: Systemic Lidocaine in Neuropathic Pain Models

| Animal Model | Species | Lidocaine Dose & Route | Key Outcome | Reference |

|---|---|---|---|---|

| Chronic Constriction Injury (CCI) | Rat (Sprague-Dawley) | 0.67 or 1.3 mg/kg/h (subcutaneous infusion) | Prevented the development of thermal hyperalgesia (no change in withdrawal latency). | [16] |

| CCI | Rat (Sprague-Dawley) | 0.67 mg/kg/h (subcutaneous infusion, started 24h post-surgery) | Reversed existing thermal hyperalgesia. | [16] |

| Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Rat (Sprague-Dawley) | 1, 3, and 5 mg/kg (intravenous) | Dose-dependently increased mechanical withdrawal threshold and thermal withdrawal latency. | [10] |

| Various Neuropathic Conditions | Human (Meta-analysis) | Intravenous Infusion | Significantly superior to placebo in relieving pain in the early post-infusion period. |[26][27] |

Table 2: Local Lidocaine in Neuropathic Pain Models

| Animal Model | Species | Lidocaine Dose & Route | Key Outcome | Reference |

|---|---|---|---|---|

| CCI of Sciatic Nerve | Rat (Wistar) | 2% Lidocaine (local infiltration, pre-emptive) | Significantly longer latency times to thermal stimuli compared to the untreated CCI group. | [17][28] |

| CCI of Median Nerve | Rat | 1%, 5%, 10% Lidocaine (pre-treatment) | 1% lidocaine significantly attenuated ectopic discharges. |[29] |

Detailed Experimental Protocols

4.1 Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This protocol is a generalized representation and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

-

Anesthesia and Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (200-250g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Shave the lateral aspect of the thigh on the desired side and sterilize the skin with povidone-iodine and alcohol.

-

Sciatic Nerve Exposure: Place the animal on its contralateral side. Make a small skin incision parallel to the femur. Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between them.

-

Constriction: Tighten the ligatures until they just barely constrict the nerve, resulting in a slight twitch in the corresponding paw. The goal is to reduce circulation to the nerve epineurium without arresting it completely.

-

Closure: Suture the muscle layer with absorbable sutures and close the skin incision with wound clips or sutures.

-

Post-operative Care: Administer post-operative analgesics as per IACUC protocol, ensuring they do not interfere with the study endpoints. Monitor the animal for signs of distress, infection, and autotomy. Allow 7-14 days for the neuropathic pain phenotype to fully develop before behavioral testing.

4.2 Protocol: Assessment of Mechanical Allodynia (von Frey Test)

-

Acclimatization: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes before testing begins.

-

Filament Application: Use a set of calibrated von Frey filaments (e.g., Stoelting). Begin with a mid-range filament. Apply the filament perpendicularly to the plantar surface of the hind paw (in the territory of the injured nerve) with enough force to cause it to bend slightly. Hold for 3-5 seconds.

-

Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon stimulus application.

-

Threshold Determination (Up-Down Method):

-

If there is no response, use the next filament of increasing force.

-

If there is a positive response, use the next filament of decreasing force.

-

Continue this pattern until the withdrawal threshold is crossed multiple times. The 50% withdrawal threshold can then be calculated using the formula described by Dixon or using available online calculators.

-

-

Blinding and Randomization: The experimenter should be blinded to the treatment groups to avoid bias. The order of testing animals should be randomized.

Signaling Pathways in Neuropathic Pain

Nerve injury triggers a complex cascade of events in both the peripheral and central nervous systems, leading to central sensitization and chronic pain.[30][31] This involves the activation of multiple intracellular signaling pathways in neurons and glial cells (microglia and astrocytes).[32] Key pathways include the Mitogen-Activated Protein Kinase (MAPK) family (including ERK, p38, and JNK) and the PI 3-K/Akt/mTOR pathway.[33] These pathways, once activated, can lead to increased synthesis of pro-inflammatory cytokines, altered ion channel expression, and enhanced synaptic efficacy, all of which contribute to the maintenance of neuropathic pain.[30][33] Lidocaine has been shown to attenuate pain by inhibiting parts of this cascade, such as the MAPK/ERK/NF-κB pathway.[10]

References

- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 4. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Role of Intravenous Lidocaine Infusion in the Treatment of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine - Wikipedia [en.wikipedia.org]

- 8. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. maylips.com [maylips.com]

- 12. What is the mechanism of Tetracaine Hydrochloride? [synapse.patsnap.com]

- 13. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Continual systemic infusion of lidocaine provides analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. scielo.br [scielo.br]

- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 22. drugs.com [drugs.com]

- 23. Topical local anesthesia: focus on lidocaine–tetracaine combination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound (topical application route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 25. drugs.com [drugs.com]

- 26. Intra-Venous Lidocaine to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Preemptive analgesic effect of lidocaine in a chronic neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pre-Emptive Treatment of Lidocaine Attenuates Neuropathic Pain and Reduces Pain-Related Biochemical Markers in the Rat Cuneate Nucleus in Median Nerve Chronic Constriction Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 31. journals.physiology.org [journals.physiology.org]

- 32. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 33. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for Formulating a Stable Lidocaine and Tetracaine Topical Cream

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of a stable and effective topical cream containing the local anesthetics lidocaine and tetracaine. This combination of an amide and an ester anesthetic offers a rapid onset of action and a prolonged duration of anesthesia, making it suitable for various dermatological procedures. The following sections will cover formulation considerations, stability testing protocols, and analytical methods crucial for developing a robust product.

Formulation Considerations

The formulation of a stable and effective topical cream requires careful selection of excipients that ensure drug solubility, physical stability of the emulsion, and optimal pH for drug efficacy and stability.

A eutectic mixture of this compound, where the combination of the two solids results in a liquid at room temperature, is a common approach in formulations to enhance drug delivery.

Excipients

The choice of excipients is critical to the performance and stability of the cream. Key excipient categories include:

-

Oil Phase: Components such as cetyl alcohol, stearyl alcohol, and white petrolatum form the oil phase of the emulsion, providing emollience and structure to the cream.

-

Emulsifying Agents: These are crucial for the formation and stabilization of the cream's emulsion system. Sodium lauryl sulfate (SLS) is a commonly used emulsifier.

-

Thickening Agents: To achieve the desired viscosity and consistency, thickening agents like Carbomer 974 are often incorporated.

-

Humectants: Propylene glycol can be included to prevent the cream from drying out and to enhance skin hydration.

-

Preservatives: To prevent microbial growth, preservatives such as methylparaben and propylparaben are essential, particularly in water-containing formulations.

pH Optimization

The pH of the formulation is a critical parameter that influences both the stability and the efficacy of the local anesthetics. A study on this compound emulgels showed pH levels ranging from 7.2 to 7.7 at the initial time point, which shifted to 8.2-8.9 after 30 days. Maintaining a suitable pH is essential for ensuring the non-ionized form of the anesthetic is available to penetrate the skin.

Stability-Indicating Parameters

A comprehensive stability program should evaluate the following parameters to ensure the quality, safety, and efficacy of the product throughout its shelf life.

Table 1: Stability-Indicating Parameters for this compound Cream

| Parameter | Acceptance Criteria |

| Physical Appearance | No signs of phase separation, color change, or microbial growth. |

| pH | Within the established range (e.g., 6.0 - 8.0). |

| Viscosity | Within ±10% of the initial value. |

| Drug Content (Assay) | 90.0% - 110.0% of the label claim for both this compound. |

| Degradation Products | Specific limits for known degradation products and a limit for total degradation products. |

| Microbial Limits | Meet the requirements for topical products as per pharmacopeial standards. |

Quantitative Stability Data

Table 2: Representative Accelerated Stability Data for this compound Cream (40°C/75% RH)

| Time (Months) | Lidocaine Assay (%) | Tetracaine Assay (%) | Appearance | pH |

| 0 | 100.2 | 99.8 | Conforms | 7.5 |

| 1 | 99.5 | 97.2 | Conforms | 7.6 |

| 3 | 98.7 | 94.5 | Conforms | 7.8 |

| 6 | 97.8 | 90.1 | Conforms | 8.0 |

Note: The data in this table is representative and compiled based on the general understanding of the stability profiles of this compound in topical formulations. Actual stability will vary depending on the specific formulation.

Experimental Protocols

Protocol 1: Formulation of this compound Cream

This protocol describes a general method for preparing an oil-in-water emulsion cream.

Materials:

-

Lidocaine base

-

Tetracaine base

-

Cetyl alcohol

-

Stearyl alcohol

-